Pixantrone maleate is derived from the anthraquinone family and is classified under cytotoxic agents. Its synthesis involves complex organic reactions, and it is often studied for its pharmacological properties and mechanisms of action against cancer cells. The compound is available in various forms, including sterile powder for injection, and is utilized in both research and clinical settings.
The synthesis of pixantrone maleate typically involves several key steps:
The method has been optimized for high yield and low impurity content, making it suitable for large-scale production.
Pixantrone maleate has a complex molecular structure characterized by its anthraquinone backbone. Its molecular formula is CHFNO, indicating the presence of fluorine atoms which contribute to its unique properties.
Spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to elucidate its structure further .
Pixantrone maleate can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action of pixantrone maleate primarily involves:
Studies have demonstrated that this dual mechanism contributes significantly to its cytotoxic effects against cancer cells.
Relevant analyses include spectroscopic methods (e.g., Fourier-transform infrared spectroscopy) that provide insights into functional groups present in the molecule .
Pixantrone maleate has several applications in scientific research:
Pixantrone maleate (C₂₅H₂₇N₅O₁₀) is a bis-aza-anthracenedione derivative featuring a planar tricyclic scaffold with strategic nitrogen substitutions that confer unique DNA-binding properties. The compound consists of a benzo[g]isoquinoline-5,10-dione core where carbon atoms at positions 8a and 9a are replaced by nitrogen atoms, creating an electron-deficient aromatic system optimized for intercalation. Unlike classical anthracyclines, pixantrone contains two ethylenediamine side chains at positions 6 and 9, each terminating in primary amino groups (pKa ≈ 8.5) that facilitate electrostatic interactions with DNA phosphate backbones and enable covalent adduct formation [3] [7].
The maleate salt formation involves protonation of both terminal amines, with maleic acid molecules forming bidentate hydrogen bonds to the protonated nitrogens. X-ray crystallography confirms this arrangement enhances lattice stability and aqueous solubility compared to the free base. Crucially, the absence of quinone-hydroquinone redox pairs in the scaffold prevents iron-mediated Fenton reactions—a key structural advantage over anthracyclines that contributes to reduced cardiotoxicity [3] [6] [10].
Table 1: Atomic Composition of Pixantrone Maleate
Component | Molecular Formula | Molecular Weight (g/mol) | CAS Registry |
---|---|---|---|
Free base | C₁₇H₁₉N₅O₂ | 325.37 | 144510-96-3 |
Dimaleate salt | C₂₅H₂₇N₅O₁₀ | 557.51 | 144675-97-8 |
Pixantrone dimaleate exists as a hygroscopic blue crystalline solid with pH-dependent solubility: highly soluble in aqueous solutions (100 mg/mL in water/DMSO) but virtually insoluble in ethanol (<1 mg/mL) [4]. The intense blue color arises from π→π* transitions within the conjugated chromophore system (λₘₐₓ = 620 nm in phosphate buffer), providing a spectroscopic handle for quantification. Stability studies reveal significant degradation under acidic conditions (pH < 3) via maleate-catalyzed hydrolysis of the imino bonds, while alkaline conditions (pH > 9) promote oxidative degradation. Solid-state stability is optimal when stored at 2–8°C with <30% relative humidity, where it maintains >99% purity for 24 months [4] [9].
Notably, aqueous solutions exhibit concentration-dependent aggregation, with dimerization constants (Kd ≈ 10³ M⁻¹) measured via fluorescence quenching. This self-association reduces DNA-binding efficiency at clinical concentrations (>1 mM). The pKa values determined by potentiometric titration are 3.1 (dicarboxylic acids), 5.8 (pyridine nitrogen), and 8.2/9.5 (primary amines), explaining its zwitterionic behavior at physiological pH [9].
Table 2: Physicochemical Properties of Pixantrone Maleate
Property | Value | Analytical Method |
---|---|---|
Appearance | Blue crystalline solid | Visual inspection |
Solubility in water | 100 mg/mL | USP dissolution |
logP (octanol/water) | 1.2 ± 0.3 | Shake-flask method |
Melting point | 205–208°C (dec.) | Differential scanning calorimetry |
λₘₐₓ (aqueous) | 620 nm (ε = 8,500 M⁻¹cm⁻¹) | UV-Vis spectroscopy |
The industrial-scale synthesis of pixantrone dimaleate follows a four-step sequence optimized from Krapcho’s original methodology to achieve >99% API purity [5] [6]:
Step 1: Anhydride FormationPyridine-3,4-dicarboxylic acid undergoes reflux in acetic anhydride at 140°C for 2 hours to yield the corresponding anhydride (76% yield). Critical parameters include strict water exclusion and nitrogen atmosphere to prevent diacid reformation [5] [9].
Step 2: Friedel-Crafts AcylationThe anhydride reacts with 1,4-difluorobenzene under AlCl₃ catalysis (molar ratio 1:1.2) in dichloromethane at 40°C for 22 hours. This generates isomeric keto-acids (4-(2,5-difluorobenzoyl)pyridine-3-carboxylic acids) in 84% yield after silica gel chromatography. Process refinements include zinc acetate-mediated isomer control to favor the pharmacologically active 1,4-isomer [6] [9].
Step 3: CyclizationTreatment with fuming H₂SO₄ (20–30% SO₃) at 135–140°C for 3 hours achieves ring closure to 6,9-difluorobenzo[g]isoquinoline-5,10-dione. Temperature control is critical to avoid sulfonation byproducts [5] [6].
Step 4: Amine Conjugation and Salt FormationNucleophilic displacement of fluorines by ethylenediamine occurs in refluxing n-butanol (92% yield), followed by maleic acid salt formation in aqueous acetic anhydride. Reaction telescoping avoids isolation of the reactive free base, improving overall yield to 68% from dicarboxylic acid [6] [9].
Recent patent CN106366036B describes a catalytic system using phosphoric acid instead of AlCl₃, reducing heavy metal contamination. This innovation achieves 93.2% HPLC purity and eliminates costly purification steps [9].
Pixantrone’s strategic modifications confer distinct pharmacological advantages over classical anthracyclines while maintaining antitumor efficacy:
DNA Interaction Mechanisms: Pixantrone intercalates via its planar chromophore (Kd ≈ 10⁶ M⁻¹) but primarily exerts cytotoxicity through formaldehyde-mediated covalent adducts with N2 of guanine residues. These adducts exhibit half-lives >72 hours—significantly longer than the transient topoisomerase II complexes formed by doxorubicin (t½ < 4 hours). Pixantrone is a weaker topoisomerase II poison (IC₅₀ = 18 μM vs. doxorubicin’s 0.8 μM) but induces more persistent DNA damage [3] [6] [8].
Iron Chelation Properties: Unlike anthracyclines, pixantrone cannot form stable iron complexes due to the absence of o-quinone motifs. This prevents redox cycling and superoxide production in cardiomyocytes. Spectroscopic studies confirm negligible iron binding (Kd > 10⁻³ M vs. 10⁻¹² M for doxorubicin) [3] [10].
Electron-Deficient Core: The aza substitution at position 8 increases electron affinity (reduction potential E₁/2 = -0.43 V vs. -0.65 V for mitoxantrone), facilitating single-electron transfers in hypoxic tumor environments. This contributes to its activity in anthracycline-resistant malignancies [7] [8].
Table 3: Structural and Functional Comparison with Anthracyclines
Property | Pixantrone | Doxorubicin | Mitoxantrone |
---|---|---|---|
Core structure | Benzo[g]isoquinolinedione | Anthraquinone | Anthracenedione |
DNA binding constant (Kd) | 2.1 × 10⁶ M⁻¹ | 1.5 × 10⁵ M⁻¹ | 3.0 × 10⁶ M⁻¹ |
Topo II inhibition (IC₅₀) | 18 μM | 0.8 μM | 2.5 μM |
Iron chelation | Negligible | Strong (Kd = 10⁻¹² M) | Moderate (Kd = 10⁻⁸ M) |
Primary cytotoxic mechanism | Covalent DNA adducts | Topo II poisoning | Topo II poisoning |
These structural innovations position pixantrone as a non-cardiotoxic alternative for patients with prior anthracycline exposure, with preclinical models showing no additive cardiac damage when administered after doxorubicin [3] [10].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2